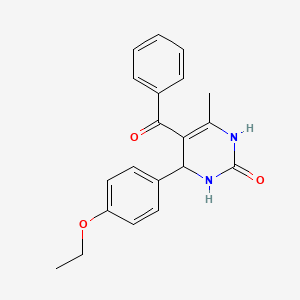![molecular formula C20H18ClN3O3S B5083548 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It is a potent and selective inhibitor of NAE, which plays a crucial role in the activation of the cullin-RING E3 ubiquitin ligases (CRLs). CRLs are involved in the regulation of a wide range of cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation.
作用機序
MLN4924 inhibits the 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, which is responsible for the activation of CRLs. CRLs are composed of a cullin protein, a RING finger protein, and an adaptor protein, which together function as a E3 ubiquitin ligase. The activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin protein. MLN4924 inhibits this process by forming a covalent bond with the 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, thereby preventing the activation of CRLs. This leads to the accumulation of CRL substrates, which results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells by targeting the CRL pathway. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents. However, MLN4924 has been found to have some off-target effects, such as inhibition of the proteasome and DNA damage response pathways.
実験室実験の利点と制限
MLN4924 is a potent and selective inhibitor of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, which makes it a valuable tool for studying the CRL pathway. It has been used extensively in preclinical studies to investigate the role of CRLs in cancer and other diseases. However, MLN4924 has some limitations for lab experiments, such as its off-target effects and potential toxicity. Therefore, it is important to use appropriate controls and dosage when using MLN4924 in lab experiments.
将来の方向性
For MLN4924 include the development of more potent and selective inhibitors of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, as well as the investigation of its potential for the treatment of other diseases, such as viral infections and neurodegenerative disorders.
合成法
MLN4924 was first synthesized by Millennium Pharmaceuticals (now Takeda Oncology) in 2009. The synthesis of MLN4924 involves a series of chemical reactions, starting with the condensation of 4-chloro-3-nitrobenzoic acid with 2-methylphenylamine to form 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}aniline. This intermediate is then coupled with 4-pyridinylmethylamine to form MLN4924. The final product is purified by column chromatography and recrystallization.
科学的研究の応用
MLN4924 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. MLN4924 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin, doxorubicin, and gemcitabine.
特性
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-4-2-3-5-18(14)24-28(26,27)19-12-16(6-7-17(19)21)20(25)23-13-15-8-10-22-11-9-15/h2-12,24H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQBPSPYLHNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)


![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)